3-Benzyl-2-methylquinazolin-4(3h)-one

anticancer cytotoxicity quinazolinone

3-Benzyl-2-methylquinazolin-4(3H)-one is a synthetic small-molecule quinazolinone derivative (C16H14N2O, MW 250.3 g/mol). Quinazolinones are recognized as privileged scaffolds in medicinal chemistry due to their extensive therapeutic diversity.

Molecular Formula C16H14N2O
Molecular Weight 250.29 g/mol
Cat. No. B12114938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-2-methylquinazolin-4(3h)-one
Molecular FormulaC16H14N2O
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=O)N1CC3=CC=CC=C3
InChIInChI=1S/C16H14N2O/c1-12-17-15-10-6-5-9-14(15)16(19)18(12)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3
InChIKeyAEEMIAVGTXSJQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Profile: 3-Benzyl-2-methylquinazolin-4(3H)-one (CAS 4260-34-8) – A Quinazolinone Scaffold with Documented Cytotoxic Differentiation


3-Benzyl-2-methylquinazolin-4(3H)-one is a synthetic small-molecule quinazolinone derivative (C16H14N2O, MW 250.3 g/mol) [1]. Quinazolinones are recognized as privileged scaffolds in medicinal chemistry due to their extensive therapeutic diversity [2]. Unlike the broader class, this specific C2-methyl, N3-benzyl disubstituted analogue has demonstrated a distinct cytotoxic fingerprint in direct comparative in vitro studies, making simple procurement of unsubstituted or differently substituted quinazolinones an unreliable substitute for research requiring this precise structure-activity profile.

1
Structure-driven assay context C2-methyl, N3-benzyl substitution generates a distinct cytotoxic fingerprint not found in generic quinazolinones.
2
Pre-screened hit Reported highest inhibition among a synthesized quinazolinone library in head-to-head cancer cell-line screening.
3
Fragment-to-lead readiness Low molecular weight (250.3) and in silico drug-likeness predictions support fragment-based or lead-optimization workflows.

Why 3-Benzyl-2-methylquinazolin-4(3H)-one Cannot Be Interchanged with Generic Quinazolinones or Other N3-Substituted Analogs


The biological activity of quinazolin-4(3H)-ones is exquisitely sensitive to the nature and position of substituents on the pyrimidine ring [1]. The specific combination of a methyl group at C2 and a benzyl group at N3 in 3-Benzyl-2-methylquinazolin-4(3H)-one generates a unique steric and electronic environment that cannot be replicated by analogs with different N3-alkyl/aryl substituents (e.g., N3-phenyl, N3-methyl) or C2-modifications. Experimental head-to-head screening demonstrates that within a library of structurally related quinazolinones, this precise compound exhibits a singular cytotoxic profile [2], making generic substitution a high-risk decision for reproducible research or targeted lead optimization. The quantitative evidence below shows exactly how its potency diverges from close analogs in the same assay system.

N3 substitution N3-benzyl activity profile may not transfer to N3-phenyl, N3-methyl, or other N3-alkyl analogs; steric and electronic environment differs.
C2 modification C2-methyl contributes to the specific potency fingerprint; unsubstituted or C2-ethyl analogs may shift cytotoxic response.
Generic scaffold Simple quinazolin-4(3H)-one without the precise substitution pattern lacks the reported differentiation and may not reproduce cell-model endpoints.

3-Benzyl-2-methylquinazolin-4(3H)-one: Quantitative Differentiation Evidence for Scientific Selection


Superior Pan-Cancer Cytotoxic Potency Against Lung, Breast, and Liver Cancer Lines Compared to Other Quinazolinones

In a direct comparative in vitro screen of newly synthesized quinazolinone derivatives against three human cancer cell lines, 3-benzyl-2-methylquinazolin-4(3H)-one (designated Compound 12) demonstrated the maximum cytotoxicity among all tested analogs. Its IC50 values were markedly lower than those of other series members, indicating that its specific substitution pattern is a key driver of anticancer activity [1]. While the published abstract highlights compound 8h as the most active in a later series, the full text citation confirms Compound 12 as the most potent inhibitor within its own evaluated library [1].

Cytotoxic potency (IC50)
Head-to-head
SKLU-1 9.48 µg/mL
MCF-7 20.39 µg/mL
HepG-2 18.04 µg/mL
Supports cell-model response context
MTT assay; reported as the most active among tested series (Compound 12)
anticancer cytotoxicity quinazolinone SAR

Positive Blood-Brain Barrier (BBB) Permeability Prediction as a Class-Level Differentiator

In silico ADMET profiling of a structurally related series of quinazolinones (including close N3-aryl analogs) predicted that all newly synthesized compounds possess good BBB+ values, indicating the ability to cross the blood-brain barrier [1]. This is a class-level property but provides a key differentiator against many other heterocyclic scaffolds. 3-Benzyl-2-methylquinazolin-4(3H)-one, by virtue of its core scaffold, falls into this category of compounds predicted to be CNS-penetrant, a feature not guaranteed with many alternative anticancer chemotypes.

BBB permeability prediction
Class-level inference
Predicted BBB+ (admetSAR)
May support CNS tumor model research
In silico class-level prediction; requires assay confirmation
ADMET blood-brain barrier CNS drug-likeness quinazolinone

Drug-Likeness and Oral Bioavailability Compliance with Lipinski's Rule of Five

In silico drug-likeness evaluation of a quinazolinone series including close structural analogs confirmed that all compounds complied with Lipinski's Rule of Five [1]. Specifically, the compounds possess acceptable numbers of hydrogen-bond acceptors and donors, appropriate topological polar surface area (TPSA), and a molecular weight profile consistent with oral bioavailability. 3-Benzyl-2-methylquinazolin-4(3H)-one, with a molecular weight of 250.3 g/mol, fits well within these parameters [2], making it a suitable starting point for oral drug development compared to higher molecular weight or more lipophilic quinazoline derivatives that may violate these rules.

Lipinski compliance
Class-level inference
MW 250.3, HBD 0, HBA 2, TPSA compliant
Supports fragment-based screening
In silico prediction; oral exposure not measured
Lipinski's rule drug-likeness oral bioavailability quinazolinone

Evidence-Backed Application Scenarios for Procuring 3-Benzyl-2-methylquinazolin-4(3H)-one


Lead Optimization in Multi-Targeted Anticancer Drug Discovery

Given its confirmed potent activity against SKLU-1 (lung), MCF-7 (breast), and HepG-2 (liver) cancer cell lines [1], this compound serves as an ideal starting point for medicinal chemistry programs aimed at developing pan-kinase or multi-targeted anticancer agents. Its activity profile across diverse cancer types suggests a mechanism amenable to broad-spectrum oncology applications.

CNS Tumor Therapeutics Development

Positive in silico predictions for blood-brain barrier penetration [2] make this compound a candidate for research into therapies for primary brain tumors (e.g., glioblastoma) or secondary CNS metastases. It offers a starting scaffold that is both cytotoxic and potentially brain-penetrant, a rare combination among anticancer agents.

Fragment-Based Drug Discovery (FBDD) Library Enhancement

With a low molecular weight (250.3 g/mol) [3] and full compliance with Lipinski's oral drug-likeness rules [2], 3-benzyl-2-methylquinazolin-4(3H)-one is an excellent fragment-sized molecule for inclusion in FBDD libraries. It provides a biologically pre-validated heterocyclic core for fragment growing or merging strategies.

Application
Selection Property
Validation Focus
Cancer cell-line lead identification
Cell-model endpoint response data
Multi-cell-line IC50 confirmation
CNS tumor model research
Predicted BBB penetration class
BBB permeability assay validation
Fragment-based library screening
Rule-of-5 compliant scaffold
Oral bioavailability assessment
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